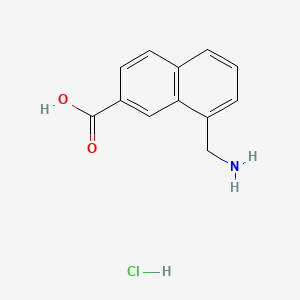

8-(Aminomethyl)naphthalene-2-carboxylic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“8-(Aminomethyl)naphthalene-2-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 152768-98-4 . It has a molecular weight of 237.69 .

Molecular Structure Analysis

The IUPAC name for this compound is 8-(aminomethyl)-2-naphthoic acid hydrochloride . The InChI code is 1S/C12H11NO2.ClH/c13-7-10-3-1-2-8-4-5-9 (12 (14)15)6-11 (8)10;/h1-6H,7,13H2, (H,14,15);1H .Physical And Chemical Properties Analysis

This compound appears as a powder . It has a melting point of 274-276 degrees Celsius . The compound is stable at room temperature .Applications De Recherche Scientifique

Environmental Impact and Exposures

A critical review by Jia and Batterman (2010) on naphthalene's sources and exposures highlights its classification as a possible human carcinogen and its ubiquitous presence. Their evaluation of naphthalene published since 1990, drawing from nearly 150 studies, indicates that airborne emissions primarily result from combustion sources such as industry, open burning, and cigarettes. Off-gassing from naphthalene's use as a deodorizer, repellent, and fumigant is also a significant source. This study emphasizes the need for further investigation to better characterize naphthalene’s sources and exposures, especially for indoor and personal measurements.

Medicinal and Biological Applications

The study by Gong et al. (2016) explores naphthalimide compounds, including derivatives of naphthalene, for their extensive potentiality in medicinal applications. These compounds exhibit a wide range of biological activities and are being investigated as anticancer agents, among other potential drugs for treating various diseases. This underscores the broad scope of naphthalene derivatives in medicinal chemistry and their potential for developing new therapeutic agents.

Environmental and Analytical Chemistry

In the context of oil sands process affected water, Kovalchik et al. (2017) review the semi-quantification of total naphthenic acids, including naphthalene derivatives, by mass spectrometry. The review discusses important methodological features for analyzing total naphthenic acids and informs the design of future standard methods. This highlights the significance of naphthalene and its derivatives in environmental monitoring and the need for standardized analytical methods to assess their presence and impact.

Microbial Biodegradation

Peng et al. (2008) provide a comprehensive review on microbial degradation of polycyclic aromatic hydrocarbons (PAHs), including naphthalene. They outline the current knowledge of microbial PAH catabolism, emphasizing the genetic regulation of naphthalene degradation pathways in various bacteria. This review sheds light on the ecological recovery of PAH-contaminated sites facilitated by microbial degradation, showcasing the environmental significance of understanding naphthalene and its derivatives' biodegradation.

Fluorescence Spectroscopy and Microscopy

A study on the fluorescence spectroscopy of naphthalene by Behlen et al. (1981) and a review on the visualization of soil microorganisms using fluorescence microscopy by Li et al. (2004) both illustrate the utility of naphthalene and its derivatives in analytical and biological imaging applications. These studies highlight the versatility of naphthalene-based compounds in scientific research, from their role in environmental science to their applications in medicinal chemistry and biodegradation pathways.

Safety And Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), and others .

Propriétés

IUPAC Name |

8-(aminomethyl)naphthalene-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2.ClH/c13-7-10-3-1-2-8-4-5-9(12(14)15)6-11(8)10;/h1-6H,7,13H2,(H,14,15);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQCCCCBWXPTNKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)C(=O)O)C(=C1)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80670068 |

Source

|

| Record name | 8-(Aminomethyl)naphthalene-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(Aminomethyl)naphthalene-2-carboxylic acid hydrochloride | |

CAS RN |

152768-98-4 |

Source

|

| Record name | 8-(Aminomethyl)naphthalene-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Benziloxy-3-formylaminophenyl)-2-[N-benzyl-2'-(4-methoxyphenyl)-1'-methylethylamino]ethaol hemifumarate](/img/structure/B582846.png)

![(2'S)-6',7'-Difluoro-2'-methylspiro[1,3-dioxolane-2,10'-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene]](/img/structure/B582850.png)

![(S)-9,10-Difluoro-3-methyl-2,3,5,6-tetrahydro-7H-pyrido[1,2,3-de]-1,4-benzoxazin-7-one](/img/structure/B582851.png)

![1-Azabicyclo[2.2.1]heptan-3-one,oxime(9CI)](/img/no-structure.png)

![N-Benzyl-2-[benzyl(2-hydroxyethyl)amino]-N-methylacetamide](/img/structure/B582855.png)

![[(4,6-Dimethoxy-2-pyrimidinyl)sulfanyl]acetonitrile](/img/structure/B582856.png)

![Benzoic acid (2S,4S,4'R)-2',2'-dimethyl-[4,4']BI[[1,3]dioxolanyl]-2-ylmethyl ester](/img/structure/B582858.png)

![1-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole](/img/structure/B582862.png)